molecular formula C12H14BrN3O2 B8550056 isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate

isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate

Cat. No.: B8550056
M. Wt: 312.16 g/mol
InChI Key: STACPEBWZZIWMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C12H14BrN3O2 and its molecular weight is 312.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H14BrN3O2

Molecular Weight

312.16 g/mol

IUPAC Name

2-methylpropyl 6-bromo-2-methylimidazo[4,5-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H14BrN3O2/c1-7(2)6-18-12(17)16-8(3)15-11-10(16)4-9(13)5-14-11/h4-5,7H,6H2,1-3H3

InChI Key

STACPEBWZZIWMW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N1C(=O)OCC(C)C)C=C(C=N2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine (3.40 g, 16.0 mmol) and diisopropylethylamine (6.5 mL, 65 mmol) in N,N-dimethylformamide (20 mL) cooled in an ice bath was added dropwise isobutyl chloroformate (2.51 mL, 19.2 mmol) and the mixture was warmed to room temperature. After 1 hour the reaction was diluted with ethyl acetate (80 mL) and washed with water (60 mL), 10% aqueous citric acid (40 mL) and brine (20 mL). The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated to a slurry. The residue was triturated diethyl ether (100 mL) and the solid isolated by filtration to give isobutyl 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine-1-carboxylate (2.3 g, 46% yield). MS (EI) for C12H14BrN3O2: 313 (MH+).
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.51 mL
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.